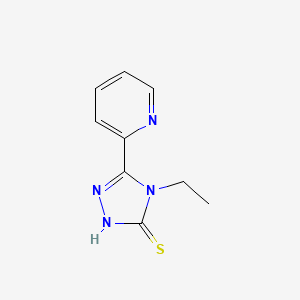

4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring fused with a pyridine ring and an ethyl group attached to the triazole ring. It has the molecular formula C₉H₁₀N₄S and a molecular weight of 206.27 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized in the presence of sulfur to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The ethyl group or the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C9H10N4S

- Molecular Weight : 206.27 g/mol

- CAS Number : 438231-11-9

Structure

The structure of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol features a triazole ring with a pyridine substituent, which contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial properties. For instance:

- A study demonstrated that derivatives of 1,2,4-triazoles showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to that of established antibiotics like levofloxacin .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 3.12 µg/mL |

| 5-substituted triazoles | E. coli | 8 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays:

- In vitro studies showed that the compound significantly inhibited protein denaturation in egg albumin assays, achieving up to 71.1% inhibition at high concentrations . This effect was compared to aspirin, a common anti-inflammatory medication.

Antimalarial Activity

Some derivatives of triazoles have also been evaluated for their antimalarial properties:

- A related study indicated that triazole compounds exhibited activity against the Plasmodium falciparum strain, with an IC50 value of 176 µM , suggesting potential for further development as antimalarial agents .

Study on Triazole Derivatives

A comprehensive study on various triazole derivatives highlighted their multidirectional biological activity:

- Synthesis and Evaluation : Researchers synthesized several triazole derivatives and assessed their antibacterial and anti-inflammatory activities.

- Results : Compounds with specific substituents demonstrated enhanced efficacy against bacterial strains and showed promising anti-inflammatory effects comparable to standard treatments .

Insights from Literature

The literature review indicates a growing interest in the development of triazole-based compounds for therapeutic applications:

Mecanismo De Acción

The mechanism of action of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, thereby disrupting essential biological processes in pathogens or cancer cells. The triazole ring and the thiol group play crucial roles in binding to the active sites of these targets, leading to their inhibition .

Comparación Con Compuestos Similares

Similar Compounds

4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Similar structure but with the pyridine ring attached at a different position.

4-Ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Contains a nitrophenyl group instead of a pyridine ring.

4-Methyl-4H-1,2,4-triazole-3-thiol: Similar triazole-thiol structure but with a methyl group instead of an ethyl group.

Uniqueness

4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the pyridine ring and the ethyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (CAS Number: 438231-11-9) is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula: C9H10N4S

Molecular Weight: 206.27 g/mol

CAS Number: 438231-11-9

Structure:

Chemical Structure

Anticancer Properties

Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer activity. The compound this compound has been tested against various cancer cell lines.

-

Cytotoxicity Studies :

- The MTT assay was utilized to evaluate the cytotoxic effects of synthesized triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives exhibited higher selectivity and cytotoxicity towards melanoma cells compared to others .

- Example Data :

Compound Cell Line IC50 (µg/mL) Compound A IGR39 (Melanoma) 15.0 Compound B MDA-MB-231 22.5 Compound C Panc-1 30.0

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be influenced by their structural modifications. For instance:

- Substituents on the aromatic ring can significantly affect the anticancer potency.

- Electron-donating groups generally enhance activity, while electron-withdrawing groups may reduce it .

Synthesis

The synthesis of this compound involves various methods including:

- Ultrasound-Assisted Synthesis : This method has shown to enhance yields and reduce reaction times compared to traditional methods.

- Reagents Used : Common reagents include hydrazones and various aldehydes that react with triazole intermediates .

Case Studies

- Case Study on Anticancer Effects : A study reported the synthesis of several triazole derivatives which were evaluated for their anticancer properties against HepG2 liver cancer cells. The most active compound demonstrated an IC50 value of 13.004 µg/mL, indicating strong antiproliferative activity .

- Acute Toxicity Assessment : In vivo studies have shown that certain derivatives possess acceptable toxicity profiles, with LD50 values suggesting a moderate safety margin for further development .

Propiedades

IUPAC Name |

4-ethyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPBGDLTPFQSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395447 | |

| Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438231-11-9 | |

| Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.